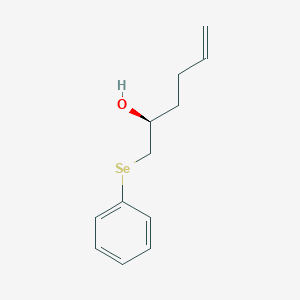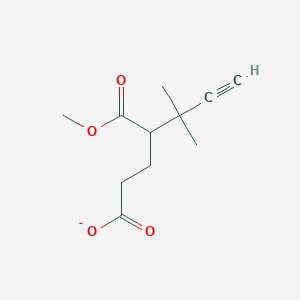
N-Pent-4-enoyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Pent-4-enoyl-L-alanine is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a pent-4-enoyl group attached to the nitrogen atom of L-alanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Pent-4-enoyl-L-alanine typically involves the acylation of L-alanine with pent-4-enoic acid. The reaction is carried out under mild conditions using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds as follows:
- Dissolve L-alanine in a suitable solvent like dichloromethane.
- Add pent-4-enoic acid and DCC to the solution.
- Introduce DMAP as a catalyst.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow chemistry techniques. This method allows for the efficient and scalable synthesis of the compound by optimizing reaction parameters such as temperature, pressure, and flow rates.
Analyse Des Réactions Chimiques
Types of Reactions: N-Pent-4-enoyl-L-alanine undergoes various chemical reactions, including:
Oxidation: The double bond in the pent-4-enoyl group can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding saturated compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated N-pentanoyl-L-alanine.
Substitution: N-substituted derivatives of L-alanine.
Applications De Recherche Scientifique
N-Pent-4-enoyl-L-alanine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-Pent-4-enoyl-L-alanine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in fatty acid oxidation by forming a CoA-derivative, which competes with natural substrates . This inhibition can lead to altered metabolic processes and has potential therapeutic implications.
Comparaison Avec Des Composés Similaires
Pent-4-enoic acid: Shares the pent-4-enoyl group but lacks the amino acid moiety.
N-pentanoyl-L-alanine: Similar structure but with a saturated acyl group.
Hypoglycin: An amino acid derivative with a similar mechanism of enzyme inhibition.
Uniqueness: N-Pent-4-enoyl-L-alanine is unique due to its combination of the pent-4-enoyl group and L-alanine, which imparts specific chemical reactivity and biological activity. Its ability to act as a versatile building block in organic synthesis and its potential therapeutic applications distinguish it from other similar compounds.
Propriétés
Numéro CAS |
649719-84-6 |
|---|---|
Formule moléculaire |
C8H13NO3 |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
(2S)-2-(pent-4-enoylamino)propanoic acid |
InChI |
InChI=1S/C8H13NO3/c1-3-4-5-7(10)9-6(2)8(11)12/h3,6H,1,4-5H2,2H3,(H,9,10)(H,11,12)/t6-/m0/s1 |
Clé InChI |
MPRFKWCPYHWQIS-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)CCC=C |
SMILES canonique |
CC(C(=O)O)NC(=O)CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


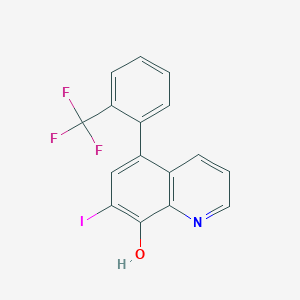
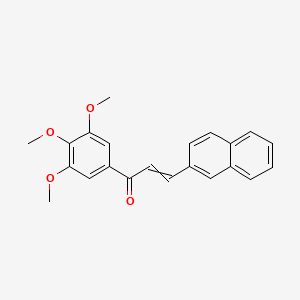

![4-(4-Ethyl-2-{2-[(oxan-2-yl)oxy]ethoxy}phenyl)piperidine](/img/structure/B12605286.png)
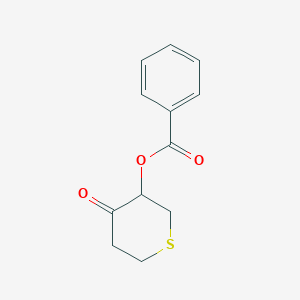
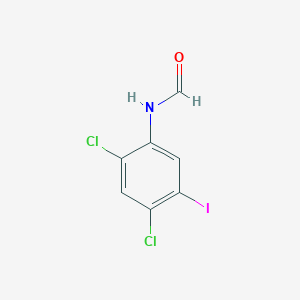
![11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL](/img/structure/B12605298.png)
![Benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]-](/img/structure/B12605302.png)
![2-(Ethoxymethyl)-3-[4-(octyloxy)phenyl]prop-2-enenitrile](/img/structure/B12605321.png)

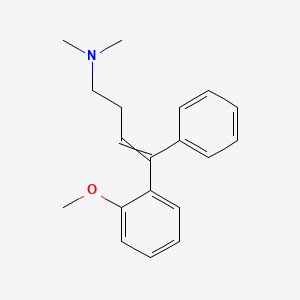
![1,1'-[(2,5-Dichloro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dichlorobenzene)](/img/structure/B12605332.png)
